Pregn-5-ene-3,20-dione

概要

説明

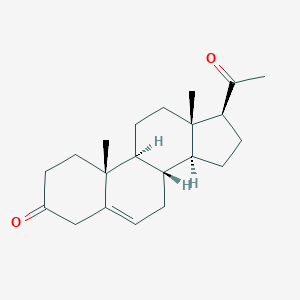

Pregn-5-ene-3,20-dione is a C21-steroid that is derived from pregnane. It contains a double bond between positions 5 and 6 and is substituted by oxo groups at positions 3 and 20 . This compound is a significant intermediate in the biosynthesis of various steroid hormones and has a molecular formula of C21H30O2 .

準備方法

Synthetic Routes and Reaction Conditions

Pregn-5-ene-3,20-dione can be synthesized through several methods. One common synthetic route involves the oxidation of pregnenolone. The reaction typically uses oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves the microbial transformation of phytosterols. This process uses specific strains of microorganisms to convert phytosterols into the desired steroid compound . The microbial transformation is followed by chemical modifications to achieve the final product.

化学反応の分析

Types of Reactions

Pregn-5-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other steroid derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The compound can undergo substitution reactions, particularly at the oxo positions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

科学的研究の応用

Endocrinological Applications

Hormonal Regulation and Reproductive Health

Pregn-5-ene-3,20-dione plays a crucial role in the regulation of the menstrual cycle and pregnancy. It is synthesized from pregnenolone through the action of 3β-hydroxysteroid dehydrogenase (HSD3B) enzymes, which convert pregnenolone into this compound while reducing NAD+ to NADH . This transformation is essential for maintaining proper hormonal balance during the luteal phase of the menstrual cycle and throughout pregnancy.

Clinical Implications

Elevated levels of this compound have been associated with various clinical conditions. For instance, during pregnancy, its levels rise significantly to support fetal development and maintain the uterine environment . Conversely, abnormalities in its levels can lead to complications such as preterm labor or miscarriage. Case studies have demonstrated that supplementation with synthetic forms of this hormone can help manage such conditions effectively.

Pharmacological Applications

Therapeutic Uses

This compound is widely used in hormone replacement therapy (HRT) for menopausal women. Its administration helps alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis . Additionally, it is used in contraceptive formulations due to its ability to inhibit ovulation by maintaining high progesterone levels.

Research on Metabolites

Recent studies have focused on the metabolites of this compound, particularly 5α-dihydroprogesterone (DHP), which has been shown to possess neuroprotective and anesthetic properties. Research indicates that DHP may play a role in mood regulation and could be linked to conditions like depression . This has led to investigations into its potential therapeutic applications in psychiatric disorders.

Table 1: Summary of Key Studies Involving this compound

Future Directions in Research

The ongoing exploration of this compound's role in various biological systems continues to unveil its significance beyond traditional reproductive functions. Future research may focus on:

- Neurosteroid Research : Investigating how this compound and its metabolites influence neurological health and psychiatric conditions.

- Cancer Therapeutics : Exploring the hormone's role in breast cancer biology and potential therapeutic avenues for hormone-sensitive tumors.

作用機序

Pregn-5-ene-3,20-dione exerts its effects primarily through its role as a precursor in steroid biosynthesis. It is converted into various steroid hormones that interact with specific receptors in the body. These interactions trigger a cascade of molecular events that regulate various physiological processes .

類似化合物との比較

Similar Compounds

Pregn-4-ene-3,20-dione:

Androst-5-ene-3,17-dione: This compound has a similar steroid backbone but differs in the functional groups and their positions.

Uniqueness

Pregn-5-ene-3,20-dione is unique due to its specific structure, which makes it a crucial intermediate in the biosynthesis of various steroid hormones. Its ability to undergo multiple types of chemical reactions also adds to its versatility in synthetic chemistry .

生物活性

Pregn-5-ene-3,20-dione, commonly referred to as isoprogesterone, is a steroid hormone with significant biological activities. This compound plays a crucial role in various physiological processes, including reproduction and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 314.469 g/mol

- Solubility : Practically insoluble in water

- Classification : Glucocorticoid/mineralocorticoid and progestogen derivative .

Biological Functions

1. Hormonal Activity

this compound is classified as a progestogen, which means it mimics the action of progesterone. It is involved in regulating various reproductive functions:

- Menstrual Cycle Regulation : It modulates the menstrual cycle by promoting the secretory phase of the endometrium.

- Pregnancy Maintenance : It is essential for maintaining pregnancy by inhibiting uterine contractions and supporting the endometrial lining.

2. Metabolic Effects

This compound has been shown to influence metabolic processes:

- Glucose Metabolism : this compound can affect insulin sensitivity and glucose metabolism, potentially influencing conditions like diabetes .

This compound exerts its biological effects primarily through binding to progesterone receptors (PRs). Upon binding, it activates gene transcription that leads to various physiological responses:

- Receptor Activation : The compound binds to PRs in target tissues such as the uterus and mammary glands, leading to changes in gene expression that promote cell proliferation and differentiation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Key Research Findings

Case Studies

- Effect on Seed Germination :

-

Impact on Reproductive Health :

- In clinical settings, this compound has been investigated for its potential therapeutic effects in conditions like endometriosis and infertility due to its role in regulating hormonal balance.

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,16-19H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHZPCIEGLWGK-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318941 | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-09-5 | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。